Fmoc-L-2-aminoadipic acid

Übersicht

Beschreibung

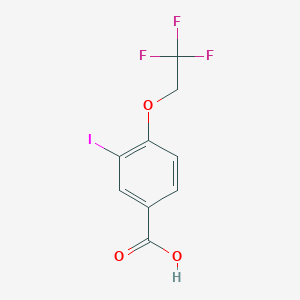

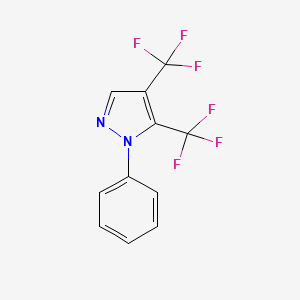

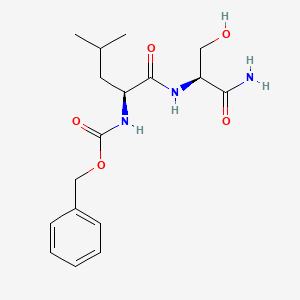

Fmoc-L-2-aminoadipic acid, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic acid, is a compound with the molecular formula C21H21NO6 . It has a molecular weight of 383.4 g/mol . The Fmoc group (9-fluorenylmethyloxycarbonyl) is a base-labile protecting group used in organic synthesis .

Synthesis Analysis

Fmoc-based peptide synthesis is a common method for peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The process involves deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .Molecular Structure Analysis

The molecular structure of this compound includes a fluorenyl group, which is highly fluorescent, and an amino acid residue . The fluorenyl group contributes to the hydrophobicity and aromaticity of the compound, promoting the association of building blocks .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The Fmoc chemistry provides a solution to the previously limiting conditions of the Boc method as the deprotection conditions are compatible with modified peptides .Physical and Chemical Properties Analysis

This compound is a white powder . It has a molecular weight of 383.4 g/mol . The compound is characterized by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks .Wissenschaftliche Forschungsanwendungen

1. Bio-inspired Building Blocks for Functional Materials

Fmoc-modified amino acids, including Fmoc-L-2-aminoadipic acid, are utilized as bio-inspired building blocks for creating functional materials. The hydrophobic and aromatic features of the Fmoc group enhance the self-assembly of these molecules, which is critical for applications in cell cultivation, bio-templating, optical properties, drug delivery, catalysis, therapy, and antibiotic uses (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

2. Supramolecular Hydrogels in Biomedicine

Fmoc-functionalized amino acids are integral to forming supramolecular hydrogels widely employed in biomedicine due to their biocompatible and biodegradable properties. For instance, FMOC-Lys(FMOC)-OH, a charged amino acid, is recognized for its weak antimicrobial activity, which is enhanced upon incorporation into these supramolecular gels (Croitoriu, Nita, Rusu, Cimponeriu, & Chiriac, 2021).

3. Solid Phase Peptide Synthesis

The use of Fmoc amino acids, including this compound, in solid-phase peptide synthesis is significant. Advances in this methodology have enabled the synthesis of biologically active and isotopically labeled peptides and small proteins, offering unique opportunities in bioorganic chemistry (Fields & Noble, 2009).

4. Enantiomeric Separation in Pharmaceutical and Food Analysis

This compound plays a role in the enantiomeric separation of non-protein amino acids. This separation is crucial in pharmaceutical and food analysis, demonstrating the utility of Fmoc as a derivatization reagent in electrokinetic chromatography (Pérez-Míguez, Marina, & Castro-Puyana, 2016).

5. Antibacterial and Anti-inflammatory Applications

The development of biomedical materials leveraging peptide- and amino-acid-based nanotechnology often involves Fmoc-amino acids. Fmoc-decorated self-assembling building blocks, including this compound, have shown promising antibacterial and anti-inflammatory capabilities, crucial for biomedical applications (Schnaider et al., 2019).

Zukünftige Richtungen

Fmoc-modified amino acids and short peptides have shown potential for applications due to their inherent hydrophobicity and aromaticity, which can promote the association of building blocks . They are being explored for use in biomedical science, including basic biology studies of epitope immunogenicity, protein–protein interactions, and substrate specificity of enzymes . They are also being used in the development of DNA-encoded chemical libraries (DECLs) of peptides . Furthermore, supramolecular gels through co-assembly phenomenon using FMOC–amino acids as low molecular weight gelators are being studied .

Biochemische Analyse

Biochemical Properties

Fmoc-L-2-aminoadipic acid plays a crucial role in biochemical reactions, particularly in the metabolism of lysine. It interacts with several enzymes and proteins, including dehydrogenase E1 and transketolase domain-containing protein 1 (DHTKD1), which are involved in the decarboxylation of 2-oxoadipate to glutaryl-CoA . This interaction is essential for the proper functioning of the lysine degradation pathway. Additionally, this compound has been shown to inhibit the production of kynurenic acid in brain tissue slices, indicating its potential role in modulating neuroexcitatory activity .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In C2C12 myotubes, it has been observed to suppress myofibrillar protein degradation and autophagy activity at lower concentrations compared to lysine . This suppression is crucial for maintaining muscle mass and preventing muscle wasting. Furthermore, this compound has been identified as a marker of glyco-oxidative damage to human serum albumin under pathological glucose concentrations, highlighting its role in cellular stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The Fmoc group promotes the self-assembly of amino acids and peptides due to its hydrophobicity and aromaticity . This self-assembly is essential for the formation of functional materials and the modulation of biochemical pathways. Additionally, this compound can inhibit enzyme activity and alter gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by environmental conditions such as temperature and pH. Studies have shown that this compound can suppress autophagy and protein degradation in muscle cells over extended periods . Long-term exposure to this compound may lead to alterations in cellular function and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, it has been shown to suppress protein degradation and autophagy activity, while higher doses may lead to toxic or adverse effects . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety assessments.

Metabolic Pathways

This compound is involved in the lysine degradation pathway, where it acts as an intermediate in the conversion of lysine to glutaryl-CoA . This pathway is essential for the proper metabolism of lysine and the regulation of metabolic flux. The compound interacts with enzymes such as DHTKD1, which play a critical role in this process .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function . Understanding these transport mechanisms is essential for optimizing the use of this compound in biochemical research.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on cellular functions. The presence of targeting signals and post-translational modifications directs the compound to particular organelles, influencing its activity and interactions with other biomolecules . This subcellular localization is crucial for the compound’s role in various biochemical pathways.

Eigenschaften

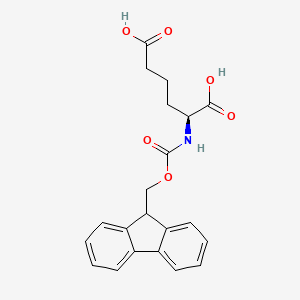

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c23-19(24)11-5-10-18(20(25)26)22-21(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,27)(H,23,24)(H,25,26)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQHYGKLDYXUSA-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1387981.png)